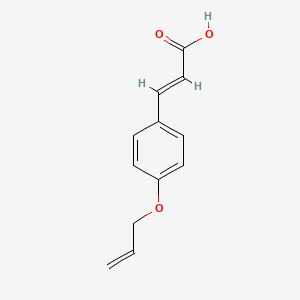

(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a phenyl group substituted with a prop-2-enoxy group and a prop-2-enoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid typically involves the following steps:

Preparation of 4-prop-2-enoxyphenol: This intermediate can be synthesized by reacting phenol with prop-2-enyl bromide in the presence of a base such as potassium carbonate.

Formation of this compound: The intermediate 4-prop-2-enoxyphenol is then subjected to a Heck reaction with acrylic acid in the presence of a palladium catalyst to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a

Actividad Biológica

(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid, also known as a derivative of β-phenylpropanoic acid, has garnered interest in various fields due to its potential biological activities. This article explores the compound's structural characteristics, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H14O3

- Molecular Weight : 218.25 g/mol

- CAS Number : 88167177

The structure features a prop-2-enoxy group attached to a phenyl ring, which is crucial for its biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines. A study involving the treatment of breast cancer cells demonstrated that the compound inhibited cell proliferation and induced cell cycle arrest at the G1 phase. The underlying mechanism appears to involve the modulation of apoptosis-related proteins such as Bcl-2 and Bax.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests potential therapeutic applications in treating inflammatory diseases.

3. Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity was evaluated using DPPH and ABTS assays, showing significant inhibition of radical formation, which is beneficial in preventing oxidative damage associated with various diseases.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Apoptosis Pathway : The compound modulates the expression of key proteins involved in the intrinsic apoptotic pathway, leading to increased apoptosis in cancer cells.

- NF-kB Pathway : It inhibits the NF-kB signaling pathway, which is often activated in inflammatory responses, thus reducing inflammation.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.

Case Study 2: Inflammatory Response Modulation

Another study assessed the anti-inflammatory effects using RAW 264.7 macrophages. The compound was administered at concentrations ranging from 10 µM to 100 µM, resulting in a significant decrease in IL-6 levels compared to untreated controls. The results support its potential use as an anti-inflammatory agent.

Data Summary Table

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Anti-inflammatory Properties

- Research indicates that (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid may inhibit inflammatory pathways. Compounds with similar structures have shown effectiveness in reducing inflammation, suggesting potential therapeutic uses in conditions such as arthritis and other inflammatory diseases.

-

Antioxidant Activity

- The compound is hypothesized to exhibit antioxidant properties by scavenging free radicals. This activity can protect cells from oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders.

-

Antimicrobial Effects

- Similar compounds have demonstrated efficacy against various microbial strains. The potential antimicrobial activity of this compound positions it as a candidate for developing treatments for infections caused by resistant bacteria.

-

Cancer Research

- Preliminary studies suggest that derivatives of this compound may inhibit tumor growth or induce apoptosis in cancer cells. Ongoing research aims to explore its mechanisms of action and therapeutic potential in oncology.

Agricultural Applications

-

Pesticide Development

- The unique properties of this compound make it a candidate for developing new agricultural chemicals, including pesticides and herbicides. Its biological activity may contribute to more effective pest management strategies.

-

Plant Growth Regulators

- There is potential for this compound to act as a plant growth regulator, enhancing crop yield and resilience against environmental stresses. Research is ongoing to evaluate its effectiveness in various agricultural settings.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antioxidant Activity | Evaluated the free radical scavenging ability of similar compounds | Demonstrated significant antioxidant effects, suggesting potential applications in health supplements |

| Anti-inflammatory Research | Investigated the inhibitory effects on inflammatory markers | Found that related compounds significantly reduced inflammation in animal models |

| Antimicrobial Efficacy Study | Tested against various bacterial strains | Showed promising results against resistant strains, supporting further exploration for therapeutic use |

Propiedades

IUPAC Name |

(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h2-8H,1,9H2,(H,13,14)/b8-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQXWLNXUBMIEG-VMPITWQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55379-99-2 |

Source

|

| Record name | (E)-3-(4-Prop-2-enoxyphenyl)prop-2-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055379992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.